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molecular formula C21H14N2O5S2 B8706057 3-(1-Oxo-4-(thiophen-2-ylsulfonylimino)-1,4-dihydronaphthalen-2-ylamino)-benzoic acid

3-(1-Oxo-4-(thiophen-2-ylsulfonylimino)-1,4-dihydronaphthalen-2-ylamino)-benzoic acid

Cat. No. B8706057
M. Wt: 438.5 g/mol
InChI Key: JXDMTMODWGATEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466157B2

Procedure details

33.8 mg (E)-N-(3-(1-methyl-1H-tetrazol-5-ylthio)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide (12a) was dissolved in 3 ml THF, to which was added 13.7 mg 3-aminobenzoic acid. The resulting orange solution was stirred at r.t. for 30 min and 0.2 ml THF solution containing 1 eq. pyridine was added. The reaction was continued for 30 min. The mixture was diluted to 50 ml with ethyl acetate and washed with 0.5 N NaHSO4 solution, water and brine. Dried over Na2SO4, the organic phase was filtered and the filtrate was concentrated. The residue was washed with dichloromethylene/hexane (1:1) affording the title compound 32.5 mg (74.2%) as a red solid, m.p.: 230° C. (dec.).
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
13.7 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Four
Yield
74.2%

Identifiers

REACTION_CXSMILES
CN1C(S[C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)/[C:10](=[N:19]/[S:20]([C:23]3[S:24][CH:25]=[CH:26][CH:27]=3)(=[O:22])=[O:21])/[CH:9]=2)=NN=N1.[NH2:28][C:29]1[CH:30]=[C:31]([CH:35]=[CH:36][CH:37]=1)[C:32]([OH:34])=[O:33].N1C=CC=CC=1>C1COCC1.C(OCC)(=O)C>[O:18]=[C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[N:19][S:20]([C:23]2[S:24][CH:25]=[CH:26][CH:27]=2)(=[O:22])=[O:21])[CH:9]=[C:8]1[NH:28][C:29]1[CH:30]=[C:31]([CH:35]=[CH:36][CH:37]=1)[C:32]([OH:34])=[O:33]

Inputs

Step One
Name
Quantity
33.8 mg
Type
reactant
Smiles
CN1N=NN=C1SC1=C/C(/C2=CC=CC=C2C1=O)=N\S(=O)(=O)C=1SC=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.7 mg
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The reaction was continued for 30 min
Duration
30 min
WASH
Type
WASH
Details
washed with 0.5 N NaHSO4 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
The residue was washed with dichloromethylene/hexane (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C(=CC(C2=CC=CC=C12)=NS(=O)(=O)C=1SC=CC1)NC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 mg
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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